molecular formula C25H27N3O5 B2661320 2-(1,3-dioxoisoindolin-2-yl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921793-35-3

2-(1,3-dioxoisoindolin-2-yl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Cat. No. B2661320
CAS RN: 921793-35-3
M. Wt: 449.507
InChI Key: RFGUCEDHKDMKID-UHFFFAOYSA-N
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Description

The compound “2-(1,3-dioxoisoindolin-2-yl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds, such as 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide derivatives, has been reported. The process involves the reaction of phthalic anhydride with aminoacetoacetate to afford a phthalimide derivative. This derivative then reacts with hydrazine hydrate to give a new indolinylacetohydrazide derivative .

Scientific Research Applications

Anti-inflammatory Applications

Research has demonstrated the synthesis of novel compounds with the core structure of 2-(1,3-dioxoisoindolin-2-yl) for potential anti-inflammatory applications. These compounds showed promising anti-inflammatory activity in both in vitro and in vivo models, indicating their potential as therapeutic agents for inflammatory diseases (Nikalje, Hirani, & Nawle, 2015).

Anticonvulsant Applications

Derivatives of 2-(1,3-dioxoisoindolin-2-yl) have been explored for their anticonvulsant activity. A study involving the design and synthesis of these compounds found them effective in models of seizures, highlighting their potential in the treatment of epilepsy (Nikalje, Khan, & Ghodke, 2011).

Antimicrobial Applications

Certain derivatives containing the 2-(1,3-dioxoisoindolin-2-yl) moiety have shown promising antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Patel & Dhameliya, 2010).

Anticancer Applications

Novel compounds based on the 2-(1,3-dioxoisoindolin-2-yl) scaffold have demonstrated significant anticancer activity against various cancer cell lines. Their mechanism of action includes the induction of apoptosis and inhibition of cancer cell growth, suggesting their potential as leads for the development of new anticancer therapies (Zhang et al., 2023).

Acetylcholinesterase Inhibitory Activity

Research into the synthesis of oxoisoindoline derivatives, a closely related class of compounds, has identified potential acetylcholinesterase inhibitors. These findings could contribute to the development of new treatments for neurodegenerative diseases like Alzheimer's (Rayatzadeh et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it, and its use should comply with local regulations and guidelines .

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-15(2)12-27-19-11-16(9-10-20(19)33-14-25(3,4)24(27)32)26-21(29)13-28-22(30)17-7-5-6-8-18(17)23(28)31/h5-11,15H,12-14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGUCEDHKDMKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxoisoindolin-2-yl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

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